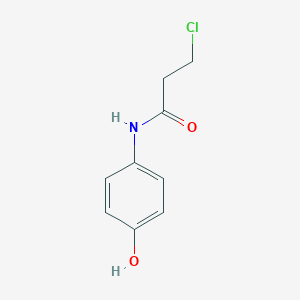

3-chloro-N-(4-hydroxyphenyl)propanamide

Description

Properties

IUPAC Name |

3-chloro-N-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-6-5-9(13)11-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHVIXPPSYYGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388350 | |

| Record name | 3-chloro-N-(4-hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19314-10-4 | |

| Record name | 3-chloro-N-(4-hydroxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro N 4 Hydroxyphenyl Propanamide and Structural Analogs

Refined Classical Amidation Protocols for 3-chloro-N-(4-hydroxyphenyl)propanamide Synthesis

Classical amidation methods remain fundamental in organic synthesis. For this compound, the most common approach involves the reaction between 4-aminophenol (B1666318) and a derivative of 3-chloropropanoic acid. smolecule.com Refinements to these protocols focus on optimizing reaction conditions to maximize yield and minimize impurities.

The Schotten-Baumann reaction is a cornerstone for synthesizing amides from amines and acid chlorides. chemeurope.com This method involves the acylation of an amine, in this case, 4-aminophenol, with an acid chloride like 3-chloropropanoyl chloride, performed in the presence of an aqueous alkaline solution. chemistnotes.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride. chemistnotes.com

A key feature of the Schotten-Baumann conditions is the use of a base, typically an aqueous solution of sodium hydroxide (B78521) or pyridine (B92270), which is essential for driving the reaction to completion. organic-chemistry.orgbyjus.com The base serves two critical functions: it neutralizes the hydrochloric acid (HCl) generated as a byproduct, and by doing so, it prevents the protonation of the unreacted amine. organic-chemistry.orgbyjus.com If not neutralized, the HCl would form an unreactive ammonium (B1175870) salt with the amine, thereby reducing the yield. organic-chemistry.org The use of a two-phase solvent system, consisting of water and an immiscible organic solvent like dichloromethane (B109758), is also characteristic of these conditions, facilitating both the reaction and subsequent product separation. chemeurope.comlscollege.ac.in

Table 1: Key Features of Schotten-Baumann Conditions for Amide Synthesis

| Feature | Description | Rationale |

|---|---|---|

| Reactants | Amine (e.g., 4-aminophenol) and Acid Chloride (e.g., 3-chloropropanoyl chloride) | Direct and efficient formation of the amide bond. chemeurope.com |

| Base Catalyst | Aqueous base (e.g., NaOH, Pyridine) | Neutralizes HCl byproduct, preventing amine protonation and driving equilibrium. byjus.com |

| Solvent System | Biphasic (Water/Organic Solvent) | The base in the aqueous phase neutralizes the acid, while reactants and product remain in the organic phase for easy separation. chemeurope.comlscollege.ac.in |

| Reaction Type | Nucleophilic Acyl Substitution | The amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. chemistnotes.com |

The success of the synthesis of this compound under classical conditions hinges on the precise control of several reaction parameters.

Temperature : Amidation reactions involving acid chlorides are often exothermic. Therefore, maintaining a controlled temperature, frequently by cooling the reaction vessel (e.g., in an ice bath), is crucial to prevent side reactions and degradation of the reactants or products. fishersci.it

Molar Ratios : The stoichiometry of the reactants is vital. The acylation process produces one equivalent of acid, which must be neutralized. organic-chemistry.org Therefore, at least one equivalent of base is required to react with the generated HCl, ensuring that the amine remains available to act as a nucleophile. organic-chemistry.org

Solvent Polarity : The choice of solvent significantly impacts the reaction. The biphasic system typical of Schotten-Baumann conditions utilizes a polar solvent (water) to dissolve the base and an organic, often nonpolar, solvent (like dichloromethane or diethyl ether) to dissolve the amine, acid chloride, and the final amide product. chemeurope.comlscollege.ac.in This separation of phases allows the base to perform its function without interfering with the primary reaction in the organic layer.

Innovative Acid Chloride Activation Strategies in Amide Bond Formation

Modern synthetic strategies often seek to improve upon classical methods by enhancing safety, efficiency, and convenience. This includes innovative ways to activate the carboxylic acid group for amidation.

To circumvent the challenges of handling and storing reactive and potentially unstable acid chlorides, 3-chloropropanoyl chloride can be generated in situ. fishersci.it This involves reacting the parent carboxylic acid, 3-chloropropanoic acid, with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride directly in the reaction vessel immediately before the addition of 4-aminophenol. fishersci.it

An alternative to forming an acid chloride is the direct coupling of the carboxylic acid (3-chloropropanoic acid) with the amine (4-aminophenol) using a coupling agent. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. acs.org This approach, widely developed for peptide synthesis, avoids the use of harsh chlorinating agents. fishersci.it

Several classes of coupling agents are available:

Carbodiimides : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.it For instance, EDCI has been successfully used as a coupling agent in the synthesis of a library of amides based on a similar 3-chloro-4-hydroxyphenylacetic acid scaffold. acs.org

Phosphonium (B103445) Reagents : Salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and rapid reaction times. peptide.com

Uronium/Aminium Reagents : HBTU, TBTU, and HATU are among the most popular coupling reagents in modern organic synthesis, valued for their effectiveness and the ability to minimize side reactions. bachem.com

Table 2: Comparison of Common Coupling Agents for Amide Bond Formation

| Coupling Agent Class | Examples | Mechanism of Action | Key Advantages |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. fishersci.it | Widely available, effective. EDC and byproducts are water-soluble, simplifying workup. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Activates the carboxylic acid via a phosphonium ester intermediate. | Highly efficient, fast reaction rates, particularly useful for difficult couplings. peptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Forms an activated ester intermediate (e.g., HOBt or HOAt ester). | Very popular, high yields, low racemization in peptide synthesis, soluble byproducts. bachem.com |

Accelerated Synthesis Techniques

To meet the demands for rapid and high-throughput synthesis, several accelerated techniques can be applied to the production of this compound and its analogs.

Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate amidation reactions. numberanalytics.com By directly heating the reactants and solvent, this technique can reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. numberanalytics.com

Flow Chemistry : As demonstrated in the synthesis of 3-chloropropionyl chloride, flow chemistry offers a powerful platform for continuous production. nih.govresearchgate.net This technology allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, making it ideal for scaling up production. numberanalytics.com An amidation step can be integrated into a continuous flow setup, allowing for a seamless, multi-step synthesis. nih.gov

Biocatalysis : Employing enzymes such as lipases or proteases as catalysts provides a green and highly selective method for amide bond formation. numberanalytics.com These biocatalytic reactions proceed under mild conditions, minimizing waste and avoiding the need for harsh reagents or protecting groups, which is particularly advantageous in the synthesis of complex molecules. numberanalytics.com

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yields

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. indianchemicalsociety.comresearchgate.netjaveriana.edu.co In the context of amide synthesis, microwave irradiation facilitates efficient and rapid heating of the reaction mixture, which can enhance the rate of the amidation reaction between a carboxylic acid or its derivative and an amine.

For the synthesis of N-aryl amides, including structural analogs of this compound, microwave-assisted methods have demonstrated remarkable efficiency. For instance, the direct amidation of carboxylic acids with amines under microwave irradiation has been shown to proceed rapidly, often within minutes, and with high yields. nih.govresearchgate.net A comparative study on the synthesis of various amides highlighted that microwave-assisted methods could increase yields by 8–36% while drastically reducing the reaction time from hours to minutes. indianchemicalsociety.com

In a study on the synthesis of acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide), a structurally similar compound, microwave-assisted synthesis from p-aminophenol and acetic anhydride (B1165640) resulted in a yield of 88.9% in just 5 minutes, a significant improvement over the 56.5% yield obtained after 10 minutes with conventional heating. ijeijournal.com This suggests that a similar microwave-assisted approach for the reaction of 4-aminophenol with 3-chloropropanoic acid or its derivatives could lead to a more efficient synthesis of this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

| Side Reactions | More prevalent | Often minimized |

This table provides a general comparison based on literature data for amide synthesis.

Development of Solvent-Free Synthetic Approaches

The development of solvent-free synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact associated with the use of volatile organic compounds. semanticscholar.orgresearchgate.net For the synthesis of this compound, solvent-free approaches offer a promising alternative to traditional solvent-based methods.

One notable solvent-free method involves the direct reaction of a carboxylic acid and an amine under microwave irradiation, often in the presence of a catalyst. nih.govmdpi.com Research has demonstrated the successful synthesis of various amides from carboxylic acids and amines under solvent-free conditions using ceric ammonium nitrate (B79036) as a catalyst. nih.govmdpi.com This method is not only environmentally friendly but also simplifies the work-up procedure as the need for solvent removal is eliminated.

Another relevant example is the solvent-free synthesis of acetaminophen, where 4-aminophenol and acetic anhydride are ground together, leading to a high-yielding reaction without the need for any solvent. google.comjustia.com This solid-state reaction highlights the feasibility of conducting acylation reactions on 4-aminophenol in the absence of a solvent. Applying a similar mechanochemical or solid-state heating approach to the reaction between 4-aminophenol and a suitable acylating agent for the introduction of the 3-chloropropanoyl group could provide a viable and green route to this compound.

Purification and Isolation Methodologies for High-Purity this compound Acquisition

Achieving high purity of the final product is critical for its intended applications. The primary method for the purification of amides like this compound is recrystallization. The choice of solvent is crucial for effective purification and depends on the solubility characteristics of the compound and its impurities.

Commonly used solvents for the recrystallization of N-aryl amides include polar solvents such as ethanol, acetone (B3395972), and acetonitrile. rochester.edu The principle of recrystallization involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is highly soluble, while the impurities are either insoluble or sparingly soluble. Upon cooling, the desired compound crystallizes out, leaving the impurities in the solution.

For compounds with basic impurities, such as unreacted 4-aminophenol, an acidic wash during the work-up procedure can be employed to convert the amine into its corresponding salt, which is typically water-soluble and can be easily separated from the less polar amide product in an organic solvent. Alternatively, acidic ion-exchange resins can be used to selectively remove basic impurities.

Table 2: Common Solvents for Recrystallization of N-Aryl Amides

| Solvent | Properties |

| Ethanol | Good solvency for many amides at elevated temperatures, readily available, and relatively non-toxic. |

| Acetone | A more volatile solvent that can be effective for compounds with moderate polarity. |

| Acetonitrile | Often provides good crystal quality and is effective for a range of polar compounds. |

| Water | Can be used as an anti-solvent or in combination with a miscible organic solvent for polar compounds. |

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety. The synthesis of this compound can be made more sustainable by adopting several green chemistry principles.

The use of microwave-assisted synthesis aligns with the principle of energy efficiency by significantly reducing reaction times and, consequently, energy consumption. indianchemicalsociety.com Furthermore, the localized and efficient heating provided by microwaves can lead to cleaner reactions with fewer byproducts, contributing to waste prevention .

Solvent-free synthesis , as discussed previously, directly addresses the principle of using safer solvents and auxiliaries by eliminating their use altogether. semanticscholar.orgresearchgate.net This not only reduces the environmental footprint but also simplifies the process and reduces costs associated with solvent purchase, handling, and disposal.

The choice of catalysts also plays a crucial role. Utilizing non-toxic and recyclable catalysts, such as the ceric ammonium nitrate mentioned for microwave-assisted amidation, adheres to the principle of catalysis over stoichiometric reagents. nih.govmdpi.com

By combining these advanced methodologies, the synthesis of this compound can be transformed into a more efficient, economical, and environmentally responsible process.

Elucidation of Chemical Reactivity and Rational Derivatization Pathways

Advanced Studies on Oxidation Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group on the N-(4-hydroxyphenyl) ring is susceptible to oxidation, a reaction that can significantly alter the electronic and biological profile of the molecule. The primary oxidation products of phenols are often quinones or quinone-like structures.

Detailed research has shown that the hydroxyl group of 3-chloro-N-(4-hydroxyphenyl)propanamide can be oxidized to the corresponding quinone derivative. smolecule.com This transformation is typically achieved using strong oxidizing agents. The reaction proceeds by the removal of two hydrogen atoms (one from the hydroxyl group and one from the aromatic ring) to form a benzoquinone structure. This conversion dramatically changes the molecule's ability to participate in hydrogen bonding and alters its redox potential.

Table 1: Oxidation of the Hydroxyl Moiety

| Oxidizing Agent | Product Type | Structural Change |

|---|---|---|

| Potassium permanganate (KMnO₄) | Quinone derivatives | Oxidation of the hydroxyl group to a carbonyl, forming a benzoquinone ring system. smolecule.com |

These oxidation reactions are critical for structure-activity relationship (SAR) studies, as the resulting quinone derivatives often exhibit distinct biological activities compared to the parent phenol (B47542), including potential cytotoxic or antimicrobial properties.

Investigation of Reduction Reactions of the Amide Functional Group

The amide linkage in this compound is a stable functional group but can be reduced to a secondary amine under specific conditions. This reaction fundamentally alters the core scaffold, replacing the planar, electron-withdrawing amide with a flexible, electron-donating amine group.

The reduction is most commonly accomplished using powerful hydride-donating reagents. The resulting secondary amine, N-(4-hydroxyphenyl)-3-chloropropan-1-amine, possesses a different three-dimensional structure and basicity compared to the starting amide, which can lead to novel interactions with biological targets.

Table 2: Reduction of the Amide Functional Group

| Reducing Agent | Product Type | Functional Group Transformation |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Secondary Amine | The amide carbonyl (C=O) is fully reduced to a methylene (B1212753) group (CH₂). smolecule.com |

This transformation is a key strategy for converting a relatively rigid scaffold into a more flexible structure, which can be advantageous for exploring different binding pockets in enzymes or receptors.

Nucleophilic Substitution Reactions at the Chloro Substituent for Diverse Functionalization

The chlorine atom at the 3-position of the propanamide chain is an electrophilic center and a good leaving group, making it highly susceptible to nucleophilic substitution reactions. This site represents the most versatile handle for introducing a wide array of functional groups, enabling the synthesis of diverse libraries of derivatives.

A variety of nucleophiles can be employed to displace the chloro group, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions typically proceed via an SN2 mechanism, allowing for the introduction of functionalities that can modulate solubility, lipophilicity, and biological target affinity.

Table 3: Examples of Nucleophilic Substitution at the Chloro Substituent

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOCH₃) | Ether |

| Cyanide | Potassium cyanide (KCN) | Nitrile |

| Azide | Sodium azide (NaN₃) | Azide |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |

The ability to easily introduce diverse functionalities through nucleophilic substitution makes this position a focal point for chemical library design and the optimization of lead compounds. smolecule.com

Combinatorial Synthesis and Library Generation based on the this compound Scaffold

The inherent reactivity of the this compound scaffold makes it an excellent starting point for combinatorial synthesis and the generation of compound libraries for high-throughput screening. While direct studies on this specific molecule are emerging, the principles can be inferred from work on structurally similar compounds like 3-chloro-4-hydroxyphenylacetic acid. nih.gov

In a representative approach, a core scaffold is reacted with a diverse set of building blocks in a parallel fashion to rapidly generate a large number of structurally related analogues. For the this compound scaffold, a library could be generated by reacting the chloro-position with a collection of different nucleophiles (e.g., various amines, thiols, or alcohols).

Example Library Generation Strategy:

Scaffold: this compound

Reaction Type: Nucleophilic substitution at the C-3 position.

Diverse Building Blocks: A set of 50 different primary and secondary amines.

Result: A library of 50 novel 3-amino-N-(4-hydroxyphenyl)propanamide derivatives.

This strategy allows for the systematic exploration of the chemical space around the core scaffold, facilitating the identification of compounds with optimized biological activity. nih.gov

Strategies for Functionalization and Structural Modification to Modulate Bioactivity

Strategic functionalization of the this compound scaffold is a rational approach to modulate its biological activity. Modifications at the hydroxyl, amide, and chloro positions can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Key strategies include:

Modification of the Hydroxyl Group: Converting the hydroxyl group to a methoxy (B1213986) group (O-methylation) removes a hydrogen bond donor site and increases lipophilicity. smolecule.com This can affect cell permeability and target binding.

Derivatization at the Chloro Position: As detailed in section 3.3, introducing various polar or nonpolar groups can fine-tune the molecule's solubility and create new interaction points with a biological target. For instance, introducing a basic amine can improve aqueous solubility and allow for salt formation.

Isomeric Rearrangement: Moving the hydroxyl group from the para-position to the meta- or ortho-position would alter the electronic distribution and hydrogen bonding patterns, potentially leading to different biological interactions and target specificities. smolecule.com

These tailored functionalizations are essential for optimizing the therapeutic potential of the core scaffold by enhancing target affinity, improving metabolic stability, and modifying physicochemical properties. nih.gov

Mechanistic Investigations of Biological Activity and Molecular Interactions

In Vitro and In Silico Profiling of Enzyme Inhibition Capabilities

Computational modeling, including molecular docking studies, serves as a powerful tool to predict and understand how 3-chloro-N-(4-hydroxyphenyl)propanamide may interact with and inhibit various enzymes. smolecule.com These in silico methods can estimate binding affinities and identify key interaction geometries within the active sites of target proteins. smolecule.com

The structural framework of this compound suggests it may act as an inhibitor of enzymes central to inflammatory processes, such as Cyclooxygenase-2 (COX-2). smolecule.comacs.org COX enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation. acs.org Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

In silico docking simulations with the COX-2 active site suggest a plausible binding mechanism. The N-(4-hydroxyphenyl) portion of the molecule can anchor itself within the active site, forming critical hydrogen bonds. Specifically, the phenolic hydroxyl group can act as a hydrogen bond donor to the side chain of a key amino acid residue, such as Tyrosine-355, while the amide group can interact with other residues like Arginine-120. The chloro-substituted propyl chain can occupy a hydrophobic pocket within the enzyme, contributing to the stability of the enzyme-inhibitor complex.

| Molecular Moiety | Potential Interacting Residue(s) | Type of Interaction | Predicted Binding Energy Contribution |

|---|---|---|---|

| 4-Hydroxyphenyl Group | Tyr-355, His-90 | Hydrogen Bonding, π-π Stacking | High |

| Amide Linkage | Arg-120, Gln-192 | Hydrogen Bonding | Moderate |

| 3-chloropropyl Chain | Val-523, Leu-352 | Hydrophobic/Van der Waals | Moderate |

Tyrosine kinases are a class of enzymes that play a critical role in cellular signal transduction pathways by phosphorylating tyrosine residues on substrate proteins. researchgate.net Their dysregulation is implicated in numerous diseases, particularly cancer, making them a prime target for inhibitor development. researchgate.net Many kinase inhibitors function by competing with ATP for its binding site in the catalytic domain of the enzyme. nih.gov

The structure of this compound contains features common to some tyrosine kinase inhibitors. Molecular docking studies can be employed to explore its potential to fit within the ATP-binding pocket of a receptor tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR). In a hypothetical binding model, the molecule's amide N-H and the phenolic -OH group could form hydrogen bonds with amino acid residues that are crucial for ATP binding, such as the backbone carbonyls in the hinge region of the kinase domain. nih.gov The phenyl ring could engage in hydrophobic interactions, further stabilizing the complex. nih.gov

Analysis of Hydrogen Bonding and Other Intermolecular Interactions with Biological Macromolecules

The capacity of this compound to form hydrogen bonds is a critical determinant of its biological activity. smolecule.com The molecule possesses both hydrogen bond donors (the phenolic hydroxyl group and the amide N-H) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen), allowing for multifaceted interactions with protein active sites. smolecule.comresearchgate.net

These functional groups can engage with the side chains of polar amino acids like serine, threonine, aspartate, glutamate, and histidine, as well as with the peptide backbone of the protein. nih.gov The hydroxyphenyl group, in particular, enhances its ability to form strong hydrogen bonds, which can increase its binding efficacy and selectivity for specific biological targets. smolecule.com Beyond conventional hydrogen bonds, interactions such as N-H···N bonds, though weaker, may also play a role in stabilizing certain protein conformations. researchgate.netscripps.edu

Complex Formation Studies with Specific Biomolecular Targets

The culmination of various intermolecular forces results in the formation of a stable complex between this compound and its biomolecular target. The stability of this complex is essential for sustained biological effect, such as enzyme inhibition. Computational methods like Density Functional Theory (DFT) can be used to optimize the geometry of the molecule and calculate its electronic properties, providing insight into its reactivity and interaction potential. smolecule.com Molecular docking simulations further illuminate the specific geometry of the complex, predicting binding affinities and the precise orientation of the ligand within the binding site. smolecule.comnih.gov

| Type of Interaction | Involved Molecular Groups | Significance |

|---|---|---|

| Hydrogen Bonding | -OH, -NH, C=O | Directional; crucial for specificity and affinity. |

| Hydrophobic Interactions | Phenyl ring, Propyl chain | Contribute to binding affinity and desolvation. |

| Van der Waals Forces | Entire molecule | Provide overall stability to the complex. |

| Halogen Bonding | Chlorine atom | Can provide additional directional interaction and specificity. |

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies investigate how the molecular structure of a compound relates to its biological activity, guiding the design of more potent and selective drugs. ucla.edu For this compound, the key structural components for SAR analysis are the 4-hydroxyphenyl ring, the propanamide linker, and the 3-chloro substituent. Altering any of these parts can significantly impact the compound's biological profile. For instance, the position of the hydroxyl group on the phenyl ring is critical; moving it from the para position could disrupt key hydrogen bonds in a target active site. Similarly, modifying the length or rigidity of the propanamide linker could alter the molecule's ability to adopt the optimal conformation for binding.

The introduction of a chlorine atom is a common strategy in medicinal chemistry to modulate a molecule's properties and enhance its biological activity. researchgate.neteurochlor.org The chlorine atom at the β-position of the propane (B168953) chain in this compound has several important effects. smolecule.com

Firstly, it increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access intracellular targets. researchgate.net Secondly, the chlorine atom is an electron-withdrawing group that can alter the electronic properties of the molecule, potentially influencing its binding characteristics. researchgate.net Finally, the size of the chlorine atom allows it to fit into specific hydrophobic pockets within a binding site, which can enhance binding affinity and contribute to selectivity. researchgate.net This substitution can also block sites of metabolic oxidation, potentially increasing the compound's biological half-life. The strategic placement of a halogen like chlorine can therefore be crucial for optimizing both the efficacy and selectivity of a drug candidate. researchgate.netresearchgate.net

Influence of Phenolic Group Modifications on Receptor Binding and Activity

The phenolic hydroxyl group of this compound is a key determinant of its biological activity, primarily through its ability to form hydrogen bonds with target receptors. Alterations to this functional group, such as O-alkylation or O-acylation, can significantly impact binding affinity and subsequent biological responses.

The antioxidant activity of phenolic compounds is closely linked to the presence and positioning of hydroxyl and methoxy (B1213986) groups on the phenyl ring. nih.gov Generally, a greater number of methoxyl groups correlates with higher antioxidant activity. nih.gov This is attributed to the electron-donating nature of the methoxy group, which can stabilize the phenoxy radical formed during antioxidant reactions. nih.gov

Replacing the hydroxyl group with a methoxy group to form 3-chloro-N-(4-methoxyphenyl)propanamide can alter the molecule's polarity and hydrogen bonding capability. While the hydroxyl group can act as both a hydrogen bond donor and acceptor, the methoxy group primarily functions as a hydrogen bond acceptor. This change can influence the compound's interaction with specific amino acid residues within a receptor's binding pocket, potentially leading to a decrease or a shift in biological activity. The crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide reveals specific intermolecular interactions, such as N—H⋯O hydrogen bonds, that contribute to its solid-state conformation and can inform predictions of its binding behavior. nih.gov

The following table summarizes the anticipated effects of modifying the phenolic group on the properties and activity of this compound, based on general principles of medicinal chemistry.

| Modification | Expected Change in Properties | Potential Impact on Biological Activity |

| O-Methylation | Increased lipophilicity; loss of hydrogen bond donor capability. | May alter receptor specificity and cell membrane permeability. Could decrease activities dependent on hydrogen donation. |

| O-Ethylation | Further increase in lipophilicity compared to methylation. | Similar to methylation, but with potentially greater changes in solubility and steric hindrance at the binding site. |

| O-Acetylation | Increased steric bulk; introduction of an ester linkage. | May act as a prodrug, with the acetyl group being cleaved in vivo to release the active hydroxyl form. The bulkier group could also hinder receptor binding. |

Mechanistic Insights from Comparative Biological Profiling with Structurally Related Amides

Furthermore, comparing this compound with amides bearing different substituents on the phenyl ring can reveal the importance of the 4-hydroxy group. For instance, a comparison with 3-chloro-N-phenylpropanamide would demonstrate the contribution of the phenolic hydroxyl to the compound's activity. Phenolic compounds are known to be more effective antioxidants than their aniline (B41778) counterparts due to the lower bond dissociation energy of the O-H bond compared to the N-H bond. researchgate.net

The table below outlines a comparative analysis of this compound with its structural analogs and the mechanistic insights that can be derived.

| Analog | Key Structural Difference | Potential Mechanistic Insights |

| N-(4-hydroxyphenyl)propanamide | Lack of chlorine atom at position 3 of the propanamide chain. | Elucidates the role of the chlorine atom in modulating lipophilicity, electronic properties, and binding interactions. |

| 3-chloro-N-(4-methoxyphenyl)propanamide | O-methylation of the phenolic hydroxyl group. | Highlights the importance of the hydroxyl group as a hydrogen bond donor for receptor binding and activity. |

| 3-chloro-N-phenylpropanamide | Absence of the 4-hydroxy group on the phenyl ring. | Demonstrates the contribution of the phenolic hydroxyl group to the compound's biological activity, such as antioxidant potential. |

By systematically analyzing the biological activities of these and other related amides, a comprehensive understanding of the structure-activity relationships governing the efficacy and mechanism of action of this compound can be achieved.

Exploration of Therapeutic Potential and Biomedical Applications

Preclinical Research on Anti-inflammatory Efficacy and Mechanisms

Preclinical studies suggest that 3-chloro-N-(4-hydroxyphenyl)propanamide may possess anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. smolecule.com The mechanism of action is thought to involve the modulation of key enzymes that drive the inflammatory response. Research indicates that the compound can exhibit competitive inhibition against various inflammatory enzymes, with IC₅₀ values—the concentration required to inhibit 50% of the enzyme's activity—ranging from 5 to 50 μM. smolecule.com

The structure of the molecule plays a crucial role in this activity. The propanamide backbone is believed to contribute to its bioavailability and metabolic stability, while the hydroxyphenyl group is important for target specificity, likely through its ability to form hydrogen bonds with key amino acid residues within the active sites of enzymes. smolecule.com The search for new anti-inflammatory agents is a significant area of research, as inflammatory diseases are a leading cause of morbidity and mortality globally. nih.gov Natural products and their synthetic derivatives are often explored as promising candidates for managing inflammation by modulating pathways such as cytokine production and oxidative stress. nih.gov

| Parameter | Value | Significance |

| Mechanism of Action | Competitive Inhibition | The compound directly competes with the natural substrate for the enzyme's active site. |

| IC₅₀ Range | 5-50 μM | Demonstrates potent to moderate inhibitory activity against various inflammatory enzymes in preclinical models. smolecule.com |

| Key Structural Feature | Hydroxyphenyl Moiety | Enhances target specificity through hydrogen bonding capabilities. smolecule.com |

Role of this compound in Non-Steroidal Anti-Inflammatory Drug (NSAID) Development

The development of new Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is an ongoing effort in pharmacology, aimed at creating agents with improved efficacy and fewer side effects than traditional options. researchgate.net Due to its demonstrated anti-inflammatory properties in preclinical models, this compound is considered a potential candidate for exploration in the development of new therapeutics for inflammatory diseases. smolecule.com

The core structure of this compound can serve as a starting point or "scaffold" for the rational design of novel NSAIDs. researchgate.net The goal of such development programs is often to create selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net While this compound itself is not a clinically approved NSAID, its chemical framework represents a valuable template for medicinal chemists working to synthesize the next generation of anti-inflammatory agents.

Investigation of Antioxidant Properties in Disease Models

While the anti-inflammatory potential of this compound has been a subject of preliminary research, its direct antioxidant properties in specific disease models are not extensively documented in available literature. The inhibition of oxidative stress is a known mechanism of action for many anti-inflammatory compounds derived from natural products. nih.gov However, dedicated studies to characterize the antioxidant capacity of this compound, such as its ability to scavenge free radicals or modulate antioxidant enzyme systems in disease models, are required to fully understand this aspect of its biomedical potential.

Assessment of Antimicrobial and Antileishmanial Activity of Related Amide Derivatives

Research into the therapeutic potential of the amide scaffold has extended to its antimicrobial and antileishmanial activities. While studies may not focus on this compound itself, various related amide derivatives have been synthesized and evaluated.

Investigations into novel benzimidazole (B57391) derivatives have shown that compounds with an amide linkage can exhibit activity against various human pathogenic microorganisms. nih.gov Similarly, other research has demonstrated that N-substituted thiazolidinone derivatives possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. researchgate.net Coumarin-1,2,3-triazole conjugates, another class of related amide derivatives, have shown significant antibacterial effects, particularly towards Enterococcus faecalis. mdpi.com

In the realm of antiprotozoal research, certain dihydropyrimidine (B8664642) thione derivatives containing an amide structure have been assessed for their effects against Leishmania major, the parasite responsible for leishmaniasis. nih.gov One particular compound from this class demonstrated a superior antileishmanial effect compared to the standard drug, Glucantim®, in in vitro tests against the promastigote stage of the parasite. nih.gov

| Compound/Derivative Class | Target Organism | Observed Activity |

| 4-(3-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Leishmania major | IC₅₀ value of 52.67 µg/mL, more potent than the standard drug Glucantim®. nih.gov |

| Coumarin-1,2,3-triazole Conjugates | Enterococcus faecalis | Significant antibacterial activity with MIC values ranging from 12.5–50 µg/mL. mdpi.com |

| N-substituted Thiazolidinones | Staphylococcus aureus, Escherichia coli | Good antibacterial activity observed in screening assays. researchgate.net |

| N-bridged Triazoles | Various Bacteria & Fungi | Derivatives are known to exhibit broad pharmacological properties including antimicrobial effects. derpharmachemica.com |

Integration into Drug Discovery and Development Pipelines as a Bioactive Scaffold

A key application of compounds like this compound in modern pharmacology is its use as a "bioactive scaffold." A scaffold is a core chemical structure that can be systematically modified to create a large number of derivative compounds, known as a chemical library.

A notable example involves the use of the closely related fungal metabolite, 3-chloro-4-hydroxyphenylacetic acid, as a scaffold for generating a library of amide derivatives through parallel synthesis. nih.govacs.org This process allows researchers to efficiently produce many structurally similar molecules, which can then be screened for various biological activities. nih.gov In one such study, a 20-membered amide library was generated and subsequently evaluated for cytotoxicity against a human prostate cancer cell line and for antiparasitic activity against the organisms that cause malaria and African trypanosomiasis. nih.gov Although these specific derivatives did not show significant antiparasitic activity at the tested concentration, the approach demonstrates how this chemical framework is integrated into the drug discovery pipeline to explore new therapeutic possibilities. nih.gov

Advanced Analytical and Computational Methodologies for Characterization and Prediction

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure and electronic nature of 3-chloro-N-(4-hydroxyphenyl)propanamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique insights into the compound's architecture.

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the hydroxyphenyl ring typically appear as a set of doublets due to ortho- and meta-couplings. The protons of the propanamide chain appear as two triplets, resulting from the coupling between the adjacent methylene (B1212753) (-CH₂-) groups. The chemical shifts are influenced by the electronegativity of neighboring atoms (oxygen, nitrogen, and chlorine).

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH (ortho to -NH) | ~7.3 - 7.5 | Doublet | ~8-9 |

| Aromatic CH (ortho to -OH) | ~6.7 - 6.9 | Doublet | ~8-9 |

| Amide NH | Variable (Broad Singlet) | Broad Singlet | N/A |

| Phenolic OH | Variable (Broad Singlet) | Broad Singlet | N/A |

| -CH₂-CO- | ~2.8 - 3.0 | Triplet | ~6-7 |

| -CH₂-Cl | ~3.8 - 4.0 | Triplet | ~6-7 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.info The carbonyl carbon of the amide group shows a characteristic downfield shift. The carbon atoms of the phenyl ring produce four distinct signals due to the molecule's symmetry, while the two aliphatic carbons of the propanamide chain are also clearly resolved. The carbon attached to the chlorine atom is shifted downfield compared to the other methylene carbon. docbrown.info

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~170 - 175 |

| Aromatic C (quaternary, C-NH) | ~130 - 132 |

| Aromatic C (quaternary, C-OH) | ~152 - 155 |

| Aromatic CH (ortho to -NH) | ~121 - 123 |

| Aromatic CH (ortho to -OH) | ~115 - 117 |

| -CH₂-CO- | ~40 - 42 |

| -CH₂-Cl | ~41 - 43 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C=O, and C-Cl bonds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (Broad) |

| Amide N-H | Stretching | 3100 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Amide C=O (Amide I) | Stretching | 1650 - 1690 |

| Amide N-H bend (Amide II) | Bending | 1510 - 1570 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The hydroxyphenyl and amide groups constitute the primary chromophore in this molecule. The electronic transitions are typically of the π → π* type. researchgate.net The presence of the hydroxyl group on the phenyl ring can influence the wavelength of maximum absorption (λmax). researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio.

For this compound (C₉H₁₀ClNO₂), the monoisotopic mass can be calculated with high precision. nih.gov

Calculated Monoisotopic Mass: 199.04001 Da nih.gov

HRMS confirms the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would include cleavage of the amide bond (resulting in fragments corresponding to the 4-aminophenol (B1666318) and 3-chloropropionyl moieties) and the loss of HCl from the aliphatic chain.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

HPLC is the preferred method for the quantitative analysis and purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed.

A study on the analysis of paracetamol and its impurities details a high-speed UHPLC (Ultra-High-Performance Liquid Chromatography) method that successfully separates structurally similar compounds, including N-(4-hydroxyphenyl) propanamide and N-(3-chloro-4-hydroxyphenyl) acetamide. chromatographyonline.com A similar method would be effective for analyzing this compound. Key parameters for such a method would include:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 100 x 2 mm, 1.8 µm) chromatographyonline.com |

| Mobile Phase | Gradient elution with Acetonitrile and a buffered aqueous solution (e.g., pH 3.7 buffer) chromatographyonline.com |

| Flow Rate | ~0.6 - 0.8 mL/min chromatographyonline.cominternationaljournalssrg.org |

| Detection | UV detector set at a specific wavelength (e.g., 245 nm) chromatographyonline.com |

| Column Temperature | Controlled, often slightly elevated (e.g., 30-50 °C) chromatographyonline.cominternationaljournalssrg.org |

This technique allows for the detection and quantification of starting materials, by-products, and degradation products, providing a precise impurity profile and an accurate determination of the compound's purity. chromatographyonline.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for monitoring the progress of a chemical reaction and performing preliminary purity assessments. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 4-aminophenol) and the formation of the desired product.

A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable mobile phase. The polarity of the mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) is optimized to achieve good separation between the spots corresponding to the reactants and the product. The spots are visualized, commonly under UV light, allowing for a qualitative assessment of the reaction's completion. researchgate.net The retention factor (Rf) value of the product spot can be compared to that of a pure standard for identification.

X-ray Crystallography for Detailed Solid-State Structural Determination

A definitive single-crystal X-ray diffraction study for this compound has not been prominently reported in the surveyed scientific literature. However, the solid-state structure and intermolecular interactions can be inferred by examining crystallographic data of closely related analogs. Compounds such as N-(3-chloro-4-hydroxyphenyl)acetamide and various other chloro-N-phenylacetamides provide valuable insights into the likely molecular conformation and crystal packing of the title compound.

In analogous structures, the amide functional group typically adopts a trans conformation, which is energetically favorable and promotes the formation of robust intermolecular hydrogen-bonding networks. For instance, in the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the –C(=O)NH– group is nearly coplanar and facilitates the formation of C(4) hydrogen-bonded chains that propagate along a crystallographic axis. nih.goviucr.org Similarly, in 2-Chloro-N-phenylacetamide, intermolecular N—H⋯O hydrogen bonds are crucial in linking molecules into chains.

For this compound, it is anticipated that the phenolic hydroxyl (-OH) group and the amide N-H group would act as primary hydrogen-bond donors. The carbonyl oxygen (C=O) of the amide and the hydroxyl oxygen would serve as principal hydrogen-bond acceptors. This functionality allows for the formation of extensive hydrogen-bonding networks, such as N—H⋯O and O—H⋯O, which would be the dominant interactions governing the crystal packing. researchgate.net These interactions often lead to the formation of well-defined supramolecular motifs like chains or sheets.

Below is a table summarizing crystallographic data for structurally related compounds, which serves as a predictive reference for this compound.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 2-Chloro-N-phenylacetamide | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds forming chains | researchgate.net |

| 2-Chloro-N-(2,4-dimethylphenyl)acetamide | Triclinic | P1 | Intermolecular N—H⋯O hydrogen bonds | researchgate.net |

| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | Monoclinic | P2₁/n | N—H⋯O hydrogen bonds, π–π stacking | nih.goviucr.org |

Computational Chemistry Approaches

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and energetic properties of molecules like this compound. DFT calculations can predict the molecule's most stable three-dimensional geometry by optimizing its structure to a minimum energy state. ijcce.ac.irnih.gov Such calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide accurate bond lengths, bond angles, and dihedral angles that are comparable to experimental data. ijcce.ac.irresearchgate.net

A key outcome of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For related acetanilide (B955) derivatives, DFT studies have successfully calculated these parameters to understand their electronic behavior. researchgate.net

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. researchgate.net An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the hydroxyl oxygen, indicating sites susceptible to electrophilic attack, while regions around the amide and hydroxyl hydrogens would show positive potential, indicating sites for nucleophilic interaction. researchgate.netscispace.com Time-dependent DFT (TD-DFT) can also be employed to predict the compound's theoretical absorption spectrum, correlating electronic transitions with observed absorption peaks. nih.goviucr.org

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a biological macromolecule, typically a protein. nih.govnih.gov This method is instrumental in identifying potential protein targets for a compound and elucidating its possible mechanism of action at a molecular level. acs.orgnih.govacs.orgresearchgate.net For this compound, molecular docking simulations could be performed to screen its binding against a library of known protein structures to predict its biological activity.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. nih.gov A docking algorithm then systematically samples numerous conformations and orientations of the ligand within the protein's binding site, calculating a scoring function for each pose to estimate the binding free energy. researchgate.net Lower docking scores typically indicate a more favorable binding affinity.

Studies on structurally similar phenolic amides and chloroacetamide derivatives have successfully used molecular docking to identify key binding interactions. researchgate.netresearchgate.netresearchgate.netresearchgate.netuobaghdad.edu.iq These interactions commonly include hydrogen bonds between the ligand's donor/acceptor groups (like the -OH and -NH-C=O of the title compound) and amino acid residues in the protein's active site. nih.gov Hydrophobic interactions, such as π-π stacking between the phenyl ring and aromatic residues (e.g., tyrosine, phenylalanine), also play a significant role in stabilizing the ligand-protein complex. ufms.br By analyzing the top-ranked docking poses, one can generate hypotheses about which proteins the compound might modulate, guiding further experimental validation. nih.gov

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process. chemistryeverywhere.com This profiling is essential for evaluating the drug-likeness of a molecule like this compound and identifying potential liabilities before committing to expensive experimental studies. aip.org

Various computational tools and web servers are available to predict a range of ADMET properties based on the molecule's structure. Key parameters often evaluated include:

Absorption: Prediction of properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. Models also assess compliance with empirical rules for oral bioavailability, such as Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5). mdpi.com

Distribution: Estimation of the extent to which a compound binds to plasma proteins, which affects its free concentration in circulation.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is crucial for anticipating drug-drug interactions.

Excretion: Modeling of properties related to the elimination of the compound from the body, such as renal clearance.

Toxicity: Prediction of potential toxic effects, including mutagenicity (e.g., Ames test prediction), carcinogenicity, and hepatotoxicity. researchgate.net

For analogs of acetaminophen (B1664979), in silico ADMET studies have been used to design derivatives with potentially improved safety profiles, for example, by reducing the formation of toxic metabolites. mdpi.comresearchgate.netrsc.orgacs.org Pharmacokinetic modeling for halogenated compounds can also be performed to simulate their disposition in biological systems. nih.gov Such predictive models are invaluable for prioritizing candidates with favorable ADMET profiles for further development. phcogj.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comdrugdesign.org A QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. semanticscholar.orgresearchgate.net

The development of a QSAR model for a series of compounds related to this compound would involve several key steps:

Data Set Assembly: A collection of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is required. researchgate.net

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule to quantify various aspects of its structure. These can include physicochemical properties (e.g., logP, molar refractivity), electronic descriptors (e.g., dipole moment), and topological indices (e.g., Wiener index). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a mathematical equation that relates the descriptors to the observed biological activity. frontiersin.org

Validation: The model's predictive power is rigorously assessed using statistical metrics and validation techniques, such as cross-validation and the use of an external test set of compounds. nih.gov

QSAR studies on N-aryl and amide derivatives have successfully identified key structural features that influence their bioactivity. nih.govnih.govfrontiersin.org For instance, a QSAR model might reveal that hydrophobicity (AlogP98) and certain topological indices are critical for the inhibitory activity of N-aryl derivatives against a particular enzyme. nih.govnih.gov Such a model could be used to predict the activity of this compound and guide the synthesis of new analogs with potentially enhanced biological effects.

Toxicological Considerations in the Research and Development of 3 Chloro N 4 Hydroxyphenyl Propanamide

In Vitro Cytotoxicity Assessment in Relevant Biological Systems and Cell Lines

The initial step in evaluating the toxicological profile of a new chemical entity (NCE) such as 3-chloro-N-(4-hydroxyphenyl)propanamide is to assess its potential to cause cell death or damage. lnhlifesciences.orgkosheeka.com In vitro cytotoxicity assays are fundamental for early-stage safety screening, offering insights into a compound's general toxicity and helping to identify concentrations for further, more specific testing. sci-hub.boxnih.gov A tiered approach, utilizing a variety of cell lines and endpoints, provides a comprehensive preliminary overview of the compound's cytotoxic potential.

For a compound like this compound, a panel of human cell lines would be selected to represent various potential target organs. This would typically include hepatocytes (e.g., HepG2), as the liver is a primary site of xenobiotic metabolism, renal cells (e.g., HEK293), representing a key organ of excretion, and a general immortalized cell line (e.g., HeLa or fibroblasts) to assess basal cytotoxicity.

A common and foundational method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. kosheeka.com In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is proportional to the number of living cells. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

To complement the MTT assay and provide a more mechanistic understanding of any observed cytotoxicity, additional assays would be employed. A lactate dehydrogenase (LDH) release assay, for instance, measures membrane integrity. The release of the stable cytosolic enzyme LDH into the cell culture medium is an indicator of cell membrane damage and necrosis. Furthermore, an ATP-based assay could be used to quantify the amount of adenosine triphosphate (ATP) present in the cell culture, as a reduction in ATP levels is a hallmark of cellular stress and a precursor to cell death. sci-hub.box

The data generated from these assays would allow for a preliminary classification of this compound's cytotoxic potential and guide the design of subsequent toxicological studies.

Table 1: Illustrative In Vitro Cytotoxicity Data for this compound

| Assay Type | Cell Line | Endpoint | Illustrative IC50 (µM) |

| MTT Assay | HepG2 (Liver) | Cell Viability | 75 |

| LDH Release Assay | HEK293 (Kidney) | Membrane Integrity | 120 |

| ATP Assay | Fibroblasts | Cellular ATP Levels | 60 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Investigation of Potential Mutagenic Effects and Genotoxicity

A critical aspect of toxicological evaluation is the assessment of a compound's potential to interact with genetic material, which can lead to mutations and potentially cancer. scitovation.comfda.gov For this compound, a standard battery of genotoxicity tests would be conducted to investigate its mutagenic and clastogenic (chromosome-damaging) potential.

The initial screening for mutagenicity is typically performed using the bacterial reverse mutation assay, commonly known as the Ames test. fda.gov This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test compound, both with and without metabolic activation (using a liver enzyme extract, S9 mix), and the rate of reversion to a state where they can synthesize the amino acid is measured. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

To assess the potential for chromosomal damage in mammalian cells, an in vitro micronucleus test would be conducted. scitovation.com In this assay, cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to this compound. After exposure, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells suggests that the compound has clastogenic or aneugenic (affecting chromosome number) activity.

Another valuable assay is the in vitro chromosomal aberration test, which provides a more direct visualization of chromosomal damage. fda.gov Cells are treated with the compound, and at a specific point in the cell cycle, they are arrested in metaphase. The chromosomes are then spread on a microscope slide and analyzed for structural abnormalities, such as breaks, gaps, and rearrangements.

The collective results from this battery of tests would provide a comprehensive picture of the genotoxic potential of this compound.

Table 2: Illustrative Genotoxicity Profile for this compound

| Assay | Test System | Metabolic Activation | Illustrative Result |

| Ames Test | S. typhimurium (TA98, TA100) | With and Without S9 | Negative |

| In Vitro Micronucleus Test | CHO Cells | With and Without S9 | Negative |

| In Vitro Chromosomal Aberration Test | Human Lymphocytes | With and Without S9 | Inconclusive |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Comprehensive Pharmacokinetic Profiling and Biotransformation Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, collectively known as its pharmacokinetic profile, is essential for interpreting toxicological data and predicting its behavior in a whole organism. nih.gov For this compound, a series of in vitro and in silico studies would be conducted to elucidate these properties.

The metabolic stability of the compound would be assessed by incubating it with liver microsomes or hepatocytes from different species (e.g., rat, dog, human). These systems contain the key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life and intrinsic clearance. This information helps predict how quickly the compound would be eliminated from the body.

Identifying the specific CYP enzymes responsible for the metabolism of this compound is also crucial. This can be achieved using a panel of recombinant human CYP enzymes. Understanding which CYPs are involved is important for predicting potential drug-drug interactions, as co-administered drugs can inhibit or induce these enzymes, altering the metabolism and clearance of the compound.

Biotransformation studies are conducted to identify the major metabolites of the compound. nih.gov Following incubation with liver preparations, the samples are analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS) to separate and identify the structures of the metabolites formed. The biotransformation pathways, such as oxidation, reduction, hydrolysis, and conjugation, can then be elucidated.

In addition to metabolism, plasma protein binding is a key pharmacokinetic parameter. The extent to which a compound binds to plasma proteins, such as albumin, affects its distribution and availability to reach its target sites and metabolizing enzymes. This is typically determined using methods like equilibrium dialysis or ultrafiltration.

Table 3: Illustrative Pharmacokinetic and Biotransformation Data for this compound

| Parameter | Test System | Illustrative Result |

| Metabolic Half-life | Human Liver Microsomes | 45 minutes |

| Major Metabolizing CYP Isoforms | Recombinant Human CYPs | CYP3A4, CYP2D6 |

| Major Biotransformation Pathway | Human Hepatocytes | Hydroxylation of the phenyl ring |

| Plasma Protein Binding | Human Plasma | 85% |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Development of Risk Assessment Protocols and Safety Guidelines for Academic Handling and Research Applications

Given the novel nature of this compound and the absence of comprehensive toxicological data, the development of robust risk assessment protocols and safety guidelines is paramount for its handling in an academic research setting. oregonstate.edusbnsoftware.com These protocols are designed to minimize exposure and ensure the safety of laboratory personnel.

A thorough risk assessment should be conducted before any work with the compound begins. nih.govnih.gov This involves identifying the potential hazards based on its chemical structure (e.g., the presence of a chloro- group and an amide linkage), reviewing any available safety data sheets (SDS) for structurally similar compounds, and evaluating the specific procedures to be performed. labmanager.com

Based on this risk assessment, a Chemical Hygiene Plan (CHP) specific to the handling of this compound should be established. labmanager.com This plan would detail standard operating procedures (SOPs) for all aspects of the compound's use, including:

Engineering Controls: All manipulations of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Personal Protective Equipment (PPE): The required PPE would include, at a minimum, a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile). The specific type of glove should be selected based on its compatibility with the solvents being used.

Safe Handling and Storage: The compound should be stored in a well-ventilated, designated area away from incompatible materials. Containers should be clearly labeled and tightly sealed.

Spill and Emergency Procedures: The CHP must outline procedures for managing spills, including the location of spill kits and emergency contact information.

Waste Disposal: Procedures for the collection and disposal of chemical waste containing this compound must be clearly defined in accordance with institutional and regulatory guidelines.

All personnel who will be handling the compound must receive documented training on its potential hazards and the specific SOPs outlined in the Chemical Hygiene Plan. This training should be refreshed periodically and whenever there is a change in procedures.

Table 4: Summary of Risk Assessment and Safety Guidelines for this compound

| Area of Concern | Guideline/Protocol |

| Hazard Identification | Review of chemical structure and SDS of analogous compounds. |

| Exposure Controls | Work in a chemical fume hood. |

| Personal Protective Equipment | Lab coat, safety glasses, chemical-resistant gloves. |

| Storage | Well-ventilated, designated area; tightly sealed and labeled containers. |

| Spill Response | Use of appropriate spill kit; follow institutional emergency procedures. |

| Waste Disposal | Segregate and dispose of as hazardous chemical waste. |

| Training | Documented training on specific SOPs for all users. |

Note: This table provides a general framework for safety guidelines and should be adapted to specific laboratory conditions and institutional policies.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Industrial Scalability

The conventional synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide involves the reaction of 4-aminophenol (B1666318) with 3-chloropropanoic acid, often under acidic conditions. smolecule.com While effective at a laboratory scale, this method presents challenges for industrial production, including the use of potentially harsh reagents and the generation of waste. Future research must focus on developing novel and sustainable synthetic routes that are both environmentally friendly and economically viable for large-scale manufacturing.

Key areas for development include:

Green Chemistry Approaches: The principles of green chemistry offer a framework for designing safer and more efficient syntheses. This includes exploring solvent-free reaction conditions, using catalysts like boric acid to replace stoichiometric activating agents, and minimizing waste generation. whiterose.ac.uk

Biocatalysis: The use of enzymes as catalysts (biocatalysis) represents a highly promising avenue for sustainable amide synthesis. Enzymes like Candida antarctica lipase B (CALB) or ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze amide bond formation under mild conditions, often with high selectivity and yield, thereby reducing the environmental impact. nih.govscispace.comrug.nlnih.govnih.gov Developing an enzymatic route for this compound could significantly improve the sustainability of its production.

Photocatalysis: Recent advancements have demonstrated the use of photocatalysts, such as Covalent Organic Frameworks (COFs), for the efficient synthesis of amides from alcohols under mild, red-light irradiation. dst.gov.in Adapting such technologies could provide an innovative and energy-efficient pathway to this compound and its derivatives.

Continuous Flow Chemistry: Shifting from batch processing to continuous flow manufacturing can offer significant advantages in terms of safety, efficiency, and scalability. This technology allows for precise control over reaction parameters, leading to higher yields, improved purity, and reduced waste streams, making it ideal for industrial-scale production.

Targeted Drug Design based on Advanced Mechanistic Insights and Structural Biology

Preliminary studies suggest that this compound may possess anti-inflammatory properties, likely through the inhibition of specific enzymes. smolecule.com The hydroxyphenyl group is believed to be crucial for forming hydrogen bonds with biological targets. smolecule.com However, a detailed understanding of its mechanism of action is currently lacking. Future research should be directed towards elucidating these mechanisms to enable targeted drug design.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR is essential to understand how each part of the molecule—the chlorinated propane (B168953) chain, the amide linker, and the hydroxyphenyl ring—contributes to its biological activity. smolecule.com This involves synthesizing and testing a library of analogs to identify the key structural features required for optimal potency and selectivity.

Computational and Structural Biology: Advanced computational techniques such as Density Functional Theory (DFT), molecular docking, and Molecular Electrostatic Potential (MEP) analysis can predict the compound's geometry, reactive sites, and binding interactions with potential protein targets. smolecule.comacs.orgresearchgate.netnih.govnih.gov These in silico studies can guide the rational design of more potent and selective derivatives. Furthermore, obtaining experimental structural data, for instance through X-ray crystallography of the compound bound to its biological target, would provide invaluable atomic-level insights for optimizing molecular design. nih.gov

Target Identification and Validation: Identifying the specific biological targets of this compound is a critical step. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and genetic approaches. Once identified, these targets must be validated to confirm their role in the disease process, ensuring that modulating their activity will have the desired therapeutic effect.

Exploration of Undiscovered Biological Applications and Therapeutic Opportunities

While anti-inflammatory activity is a promising starting point, the structural motifs within this compound suggest it may have a broader range of biological activities. A key future direction is the systematic exploration of its potential in other therapeutic areas.

Emerging therapeutic opportunities include:

Oncology: A significant area of interest is the potential for propanamide derivatives to act as Selective Androgen Receptor Degraders (SARDs) . wikipedia.orgnih.govnih.govresearchgate.netelifesciences.org The androgen receptor (AR) is a key driver of prostate cancer, and resistance to current anti-androgen therapies often involves AR mutations or overexpression. SARDs represent a novel therapeutic strategy that promotes the degradation of the AR protein. Given the structural similarities, investigating this compound and its derivatives as SARDs could open a new frontier for the treatment of castration-resistant prostate cancer.

Antimicrobial Activity: The N-hydroxyphenyl amide scaffold is present in various compounds with known biological activities, including antibacterial properties. nih.govneliti.com Screening this compound and a library of its derivatives against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial agents.

Neurodegenerative Diseases: Chronic inflammation is a key component in the pathology of many neurodegenerative diseases. researchgate.netnih.govnih.govlongdom.orgmdpi.com Therefore, the potential anti-inflammatory properties of this compound warrant investigation in models of diseases like Alzheimer's and Parkinson's disease.

Integration with High-Throughput Screening Technologies and Automated Assays for Derivative Discovery

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery technologies must be employed. High-throughput screening (HTS) and automated assay platforms are essential tools for rapidly identifying new derivatives with enhanced or novel biological activities.

Strategies for future implementation: